

# Application Notes and Protocols: Di(tridecyl) thiodipropionate in Food Contact Materials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Di(tridecyl) thiodipropionate*

Cat. No.: *B077517*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Di(tridecyl) thiodipropionate** (DTDTDP) as an antioxidant in food contact materials (FCMs). This document outlines its function, summarizes key regulatory and safety data, and provides detailed protocols for its analysis.

## Application Notes

### Introduction

**Di(tridecyl) thiodipropionate** (CAS No. 10595-72-9) is a secondary antioxidant used to protect polymers from degradation during processing and service life. As a thioether, it functions by decomposing hydroperoxides, which are formed during the auto-oxidation of polymers, into non-radical, stable products. This synergistic action, often in combination with primary antioxidants (e.g., hindered phenols), enhances the long-term heat stability of the polymer. DTDTDP is particularly effective in polyolefins such as polyethylene (PE) and polypropylene (PP), which are widely used in food packaging.

### Mechanism of Action

Thiodipropionate esters, including DTDTDP, act as hydroperoxide decomposers. The sulfur atom in the molecule is oxidized to a sulfoxide, and subsequently to a sulfone, in the process of reducing hydroperoxides (ROOH) to alcohols (ROH). This process prevents the chain scission

and cross-linking reactions that lead to the degradation of the polymer's mechanical and physical properties.[1][2][3]

Caption: Antioxidant mechanism of **Di(tridecyl) thiodipropionate**.

## Regulatory Status and Safety Profile

The use of DTDTP and other thiodipropionate esters in food contact materials is subject to regulatory oversight to ensure consumer safety.

The European Food Safety Authority (EFSA) has established a group-specific migration limit for thiodipropionic acid and its didodecyl, ditetradecyl, and dioctadecyl esters. This limit is set at 5 mg/kg of food.[4] While **Di(tridecyl) thiodipropionate** is a structural homologue, it is prudent to consider it within this group for risk assessment purposes.

In the United States, related substances like dilauryl thiodipropionate are listed in the Code of Federal Regulations (CFR) Title 21 for use in food contact materials, indicating a general acceptance of this class of antioxidants.

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of **Di(tridecyl) thiodipropionate** along with other dialkyl thiodipropionates for use in cosmetics and concluded them to be safe when formulated to be non-irritating.[4][5] Toxicological studies on analogous compounds have shown no evidence of genotoxicity or reproductive toxicity.[4][5]

Table 1: Regulatory and Toxicological Data for Thiodipropionate Esters

Parameter	Value	Reference Substance	Source
Specific Migration Limit (SML)	5 mg/kg food (group restriction)	Thiodipropionic acid and its didodecyl, ditetradecyl, and dioctadecyl esters	EFSA[4]
No-Observed-Adverse-Effect Level (NOAEL) for Reproductive Toxicity	1000 mg/kg bw/day	Dilauryl thiodipropionate	GreenScreen® Assessment
Genotoxicity	Negative	Thiodipropionic acid and Dilauryl thiodipropionate	CIR[4][5]

## Experimental Protocols

The following sections provide detailed protocols for the migration testing and analytical quantification of **Di(tridecyl) thiodipropionate**.

### Protocol for Migration Testing from Polyethylene

This protocol is based on the principles outlined in Commission Regulation (EU) No 10/2011 for plastic materials and articles intended to come into contact with food.

Objective: To determine the specific migration of **Di(tridecyl) thiodipropionate** from a polyethylene food contact material into food simulants.

Materials:

- Polyethylene film containing a known concentration of **Di(tridecyl) thiodipropionate**.
- Food Simulants:
  - Simulant A: 10% ethanol (v/v) for aqueous foods.
  - Simulant B: 3% acetic acid (w/v) for acidic foods.

- Simulant D2: Olive oil or 95% ethanol (v/v) for fatty foods.
- Migration cells or pouches.
- Incubator or oven capable of maintaining the specified temperature.
- Analytical balance.
- Glassware (pipettes, volumetric flasks).
- Solvents for extraction (e.g., hexane, acetonitrile).

#### Procedure:

- Sample Preparation: Cut the polyethylene film into test specimens of a known surface area (e.g., 1 dm<sup>2</sup>).
- Food Simulant Selection: Choose the appropriate food simulant based on the intended use of the food contact material. For a general screening, all three simulants can be used.
- Exposure Conditions: Select the time and temperature conditions that represent the worst-case foreseeable use of the packaging material. For long-term storage at room temperature, a standard test condition is 10 days at 40°C.
- Migration Test:
  - Place the test specimen in the migration cell or pouch.
  - Add a known volume of the pre-conditioned food simulant, ensuring a surface area to volume ratio of 6 dm<sup>2</sup>/kg of food simulant.
  - Seal the cell or pouch and place it in the incubator at the selected temperature for the specified duration.
- Sample Collection: After the exposure period, remove the cell or pouch from the incubator and allow it to cool to room temperature.
- Extraction from Simulant:

- Aqueous Simulants (A and B): The simulant can often be directly analyzed or may require a liquid-liquid extraction step to concentrate the analyte.
- Fatty Food Simulant (Olive Oil): Perform a solvent extraction (e.g., with acetonitrile) to isolate the DTDTP from the oil.
- Fatty Food Simulant (95% Ethanol): This can often be directly injected into the analytical instrument after appropriate dilution.
- Analysis: Quantify the concentration of **Di(tridecyl) thiodipropionate** in the extracted simulant using a validated analytical method, such as GC-MS (see Protocol 2.2).
- Calculation of Specific Migration: Calculate the specific migration (M) in mg/kg of food simulant using the following formula:

$$M = (C * V) / (A * 1000)$$

Where:

- M = Specific migration (mg/kg)
- C = Concentration of DTDTP in the food simulant (mg/L)
- V = Volume of the food simulant (L)
- A = Surface area of the test specimen (dm<sup>2</sup>)

Caption: Workflow for migration testing of DTDTP.

## Protocol for Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the concentration of **Di(tridecyl) thiodipropionate** in food simulant extracts.

Instrumentation and Materials:

- Gas chromatograph with a mass selective detector (GC-MS).

- Capillary column suitable for the analysis of semi-volatile compounds (e.g., HP-5MS or equivalent).
- Helium carrier gas (high purity).
- **Di(tridecyl) thiodipropionate** analytical standard.
- Internal standard (e.g., a high molecular weight phthalate or a similar stable compound not present in the sample).
- Solvents for sample preparation and dilution (e.g., hexane, isooctane).
- Autosampler vials.

#### GC-MS Conditions (Example):

- Injector: Splitless mode, 280°C.
- Oven Program:
  - Initial temperature: 100°C, hold for 2 minutes.
  - Ramp: 15°C/minute to 320°C.
  - Hold: 10 minutes at 320°C.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS Interface Temperature: 300°C.
- MS Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for DTDTP and the internal standard.

#### Procedure:

- **Standard Preparation:** Prepare a stock solution of **Di(tridecyl) thiodipropionate** and the internal standard in a suitable solvent. From the stock solution, prepare a series of calibration standards at different concentrations.
- **Sample Preparation:**
  - Take a known volume of the food simulant extract obtained from the migration test.
  - Add a known amount of the internal standard.
  - Dilute or concentrate the sample as necessary to fall within the calibration range.
- **GC-MS Analysis:**
  - Inject the prepared standards and samples into the GC-MS system.
  - Acquire the data in SIM mode.
- **Data Analysis:**
  - Identify the peaks for **Di(tridecyl) thiodipropionate** and the internal standard based on their retention times and characteristic ions.
  - Integrate the peak areas.
  - Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
  - Determine the concentration of **Di(tridecyl) thiodipropionate** in the samples using the calibration curve.

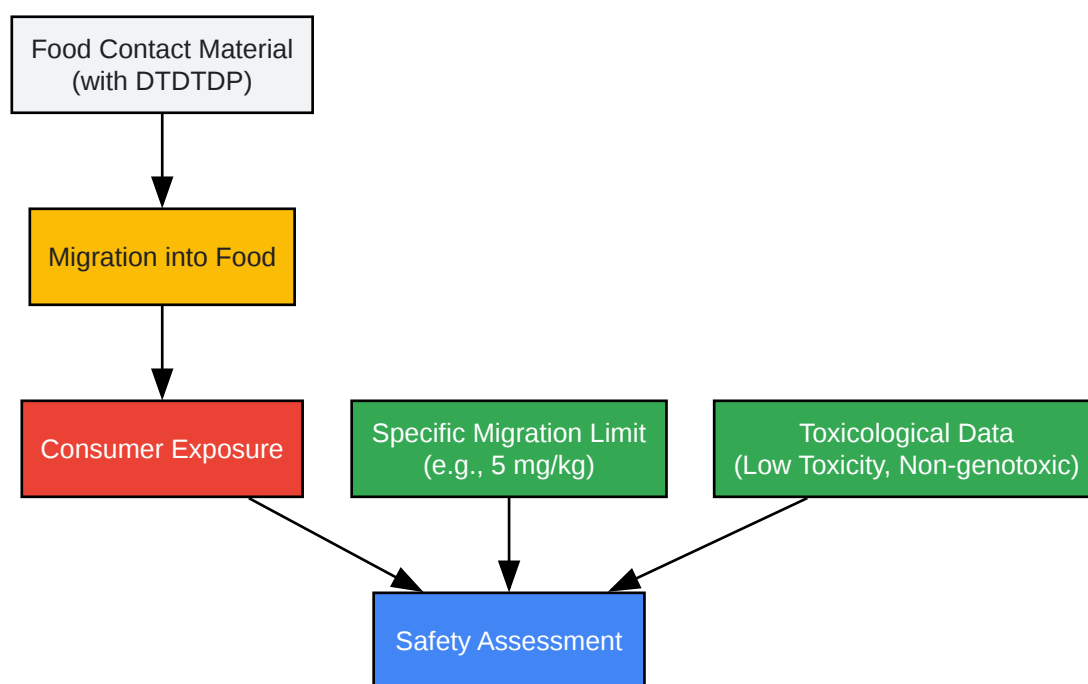
## Signaling Pathways and Toxicological Considerations

Currently, there is no specific information available on the signaling pathways that may be affected by **Di(tridecyl) thiodipropionate**. The available toxicological data for DTDTDP and its

analogues suggest a low order of toxicity. The primary mechanism of interest is its antioxidant activity, which is a protective function.

Genotoxicity studies conducted on thiodipropionic acid and dilauryl thiodipropionate were negative.[4][5] This indicates that these substances are unlikely to cause genetic mutations.

The main toxicological consideration for the use of DTDTP in food contact materials is its potential to migrate into food. Adherence to the established specific migration limits is crucial to ensure consumer safety.



[Click to download full resolution via product page](#)

Caption: Logical relationship of toxicological assessment.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References



- 1. Exploring the Benefits of Antioxidant 3,3'-Thiodipropionic Acid (TDPA) [univook.com]
- 2. Mechanisms of antioxidant action: esters of thiodipropionic acid - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 3. nbino.com [nbino.com]
- 4. Final safety assessment of thiodipropionic acid and its dialkyl esters as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diethyl Thiodipropionate | C42H82O4S | CID 12738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Di(tridecyl) thiodipropionate in Food Contact Materials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077517#use-of-di-tridecyl-thiodipropionate-in-food-contact-materials]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)